molecular formula C9H10ClN3OS B1379081 5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426290-23-4

5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1379081
CAS No.: 1426290-23-4
M. Wt: 243.71 g/mol
InChI Key: PIAHHGGFIBLWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Thienyl Group: This step involves the coupling of the thienyl group to the azetidine ring, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. For instance, it may modulate serotonin receptors, influencing neurotransmitter pathways and exerting effects on the central nervous system . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride
  • 5-Azetidin-3-yl-3-(4-thienyl)-1,2,4-oxadiazole hydrochloride
  • 5-Azetidin-3-yl-3-(3-furyl)-1,2,4-oxadiazole hydrochloride

Uniqueness

5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thienyl group at the 3-position of the oxadiazole ring can impart distinct electronic and steric properties, differentiating it from other similar compounds.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-thiophen-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS.ClH/c1-2-14-5-6(1)8-11-9(13-12-8)7-3-10-4-7;/h1-2,5,7,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAHHGGFIBLWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CSC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 3
5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 4
5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 5
5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 6
5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.